2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2S and its molecular weight is 242.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis via Sulfinimines
Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse N-heterocycles, including piperidines and pyrrolidines, which are significant in natural products and therapeutic compounds (Philip et al., 2020).
Pharmacokinetics and Pharmacodynamics
The study of disulfiram's pharmacokinetics and pharmacodynamics showcases the detailed metabolic pathways of compounds, highlighting the transformation into active metabolites that interact with enzymes like aldehyde dehydrogenases. Such studies underline the importance of understanding the metabolic fate of compounds for therapeutic applications (Johansson, 1992).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands for treating neuropsychiatric disorders emphasizes the role of specific pharmacophores, including piperidine moieties, in enhancing receptor affinity and therapeutic potential (Jůza et al., 2022).
Cytochrome P450 Isoform Inhibitors
Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are crucial for drug development, offering insights into drug-drug interaction potential and metabolic specificity. This research can inform the design of compounds with desired pharmacokinetic profiles (Khojasteh et al., 2011).
Biopolymer Modification
The chemical modification of biopolymers like xylan to produce ethers and esters with specific properties showcases the potential for designing new materials with applications in drug delivery and other fields (Petzold-Welcke et al., 2014).
Sulfonamide Synthesis
The synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide highlight the utility of these moieties in creating functional molecules for pharmaceuticals (Kaneda, 2020).
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATNESXONSWHFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.